Spongothymidine
Overview
Description
Spongothymidine, also known as Ara T, is one of the spongonucleosides isolated from the Caribbean sponge Tectitethya crypta. It is structurally related to other compounds such as spongosine, deoxyspongosine, and spongouridine. These compounds have been found to exhibit a range of bioactivities, including anti-inflammatory properties. A strain of Vibrio harveyi associated with T. crypta has been identified as a producer of spongosine and several structurally related compounds, suggesting a microbial origin for these nucleosides .
Synthesis Analysis
The synthesis of spongothymidine-related compounds has been approached through various strategies. One method involves Mn(III)-based oxidative free-radical cyclization to construct a tetracyclic compound with multiple chiral centers in a single step, aiming to prepare spongidine A, B, and D, which are related to spongothymidine . Another strategy for synthesizing spongidine A and D, which share a similar structural framework with spongothymidine, uses an intramolecular hydrogen atom transfer initiated Minisci reaction, followed by a divergent late-stage functionalization . Additionally, two different synthetic routes for spongidines A and D have been described, one involving amino acid insertion and aromatization, and the other involving the construction of a pyridine derivative followed by N-alkylation . The first asymmetric total synthesis of spongotine A, which is closely related to spongothymidine, has been achieved through oxidative synthesis of the imidazoline/ketone unit from keto aldehyde and diamine .
Molecular Structure Analysis
The molecular structure of spongothymidine and its analogs is characterized by complex tetracyclic cores and multiple chiral centers. The synthesis approaches mentioned aim to construct these intricate structures with high stereochemical control. For example, the radical cascade onto a pyridine ring leads to the creation of five chiral centers in a tetracyclic compound . The Minisci reaction used in the synthesis of spongidine A and D is another example of a technique employed to construct the tetracyclic core with precision .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spongothymidine analogs are diverse and include radical cyclizations, Minisci reactions, amino acid insertions, and N-alkylation. These reactions are designed to build the complex molecular architecture of these compounds with high selectivity and efficiency. For instance, the radical cyclization strategy is used to stereospecifically construct the tetracyclic compound , while the Minisci reaction facilitates the assembly of the tetracyclic core .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of spongothymidine are not detailed in the provided papers, the general properties of spongonucleosides can be inferred. These compounds are likely to be polar due to the presence of nucleoside moieties and may exhibit solubility in polar solvents. The bioactivity profiles, including anti-inflammatory activity, suggest that these compounds can interact with biological targets, which is indicative of their chemical reactivity .
Scientific Research Applications
Spongonucleosides Discovery and Bioactivity Spongothymidine, along with other spongonucleosides such as spongouridine, was first isolated from the Caribbean sponge Tectitethya crypta. These compounds, including spongothymidine, exhibit a range of bioactivities. For example, spongosine, a methoxyadenosine derivative found alongside spongothymidine, has shown anti-inflammatory, analgesic, and vasodilatory properties (Bertin et al., 2015).
Marine Natural Products and Drug Development The discovery of spongothymidine has significantly impacted the development of drugs from marine sources. It initiated the exploration of marine life for new chemistry and drug leads, especially in the treatment of viral infections and cancer. However, challenges exist in scalable production and structural optimization of these marine-derived compounds (Hamann et al., 2007).
Anticancer Properties Spongothymidine has been of particular interest due to its potential anticancer properties. Marine sponges and their compounds, including spongothymidine, have been the focus of studies for their unique and novel compounds with broad-spectrum biological activity, particularly in cancer treatment (Rajendran, 2016).
In Vitro Pharmacological Evaluation In vitro studies have evaluated the anti-cancer activity of marine sponges and their compounds like spongothymidine. For instance, extracts from certain marine sponges demonstrated potent anticancer effects, suggesting potential therapeutic applications (Sam et al., 2017).
Historical Significance in Nucleic Acid Research The isolation of spongothymidine and related nucleosides from Cryptotethya crypta led to significant advancements in understanding the biochemical evolution and the nucleic acids of sponges. These discoveries have contributed to comparative biochemistry and the study of marine invertebrates (Stempien, 1960).
Marine Sponges in Drug Leads Discovery Marine sponges, including the ones producing spongothymidine, are recognized for their contribution to the discovery of novel drug leads with diverse structural features and medicinal potential. Their unique chemistry has opened new avenues for drug discovery and development (El‐Demerdash et al., 2018).
Spongothymidine in Cancer Chemotherapy and Aging Research Spongothymidine has been studied in the context of cancer chemotherapy and cellular aging, given its unique properties as a nucleoside isolated from sponges. Its discovery has influenced research on nucleosides and their potential therapeutic applications (Cohen, 2015).
Antiviral Applications Spongothymidine has been used as a model for synthesizing compounds like ara-A (vidarabine), an antiviral therapeutic used against herpetic encephalitis. This highlights its significance in the development of antiviral drugs from marine sources (Silva et al., 2011).
Marine Ecosystem and Drug Discovery The marine ecosystem, which includes sponges producing spongothymidine, is a largely unexplored domain with significant potential for drug discovery. The unique bioactive compounds from this ecosystem are proving to be vital in treating various diseases (Gupta, 2017).
properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-JAGXHNFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194189 | |
Record name | 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spongothymidine | |
CAS RN |
605-23-2 | |
Record name | 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymine arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-β-D-arabinofuranosyl-5-methyl-(1H,3H)-pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THYMINE ARABINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS9U4BEG7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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